6-(Methylsulfanyl)-4-oxo-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methylsulfanyl)-4-oxo-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile is a heterocyclic compound that features a thiopyran ring fused with various functional groups, including a methylsulfanyl group, a phenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)-4-oxo-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-phenylthiopyran-4-one with methylsulfanyl acetonitrile in the presence of a base can lead to the formation of the desired compound. The reaction typically requires heating and may involve the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfanyl)-4-oxo-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
6-(Methylsulfanyl)-4-oxo-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 6-(Methylsulfanyl)-4-oxo-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-methylsulfanyl-4-oxo-3,4-dihydro-3-pyrimidinyl: Shares structural similarities but differs in the core heterocyclic ring.
4-(Methylsulfanyl)-pyrido[2,3-d]pyrimidin-5-ones: Contains a pyrimidine ring instead of a thiopyran ring
Uniqueness
6-(Methylsulfanyl)-4-oxo-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile is unique due to its specific combination of functional groups and the thiopyran ring structure.
Properties
CAS No. |
64307-24-0 |
---|---|
Molecular Formula |
C13H11NOS2 |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
6-methylsulfanyl-4-oxo-2-phenyl-2,3-dihydrothiopyran-5-carbonitrile |
InChI |
InChI=1S/C13H11NOS2/c1-16-13-10(8-14)11(15)7-12(17-13)9-5-3-2-4-6-9/h2-6,12H,7H2,1H3 |
InChI Key |
LQDPIWXESOJDPM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=O)CC(S1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.